1-Chloro-2-(ethoxydiphenylmethyl)benzene

Description

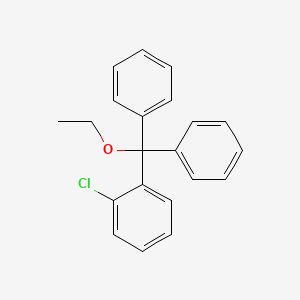

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[ethoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLBDAGOVAFTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Unique Chemical Environment of 1 Chloro 2 Ethoxydiphenylmethyl Benzene

1-Chloro-2-(ethoxydiphenylmethyl)benzene, with the chemical formula C₂₁H₁₉ClO, presents a fascinating case study in molecular architecture. nih.gov Its structure is characterized by a central methane (B114726) unit to which a 2-chlorophenyl group, two phenyl groups, and an ethoxy group are attached. This arrangement creates a sterically hindered and electronically complex environment around the central carbon atom.

The IUPAC name, 1-chloro-2-[ethoxy(diphenyl)methyl]benzene, precisely describes the connectivity of these components. nih.gov The presence of three bulky aryl substituents on a single carbon atom, along with an alkoxy group, results in significant steric strain, which influences the compound's conformational preferences and reactivity.

Interactive Data Table: Physicochemical Properties of this compound nih.govuni.lu

| Property | Value |

| Molecular Formula | C₂₁H₁₉ClO |

| Molecular Weight | 322.8 g/mol |

| IUPAC Name | 1-chloro-2-[ethoxy(diphenyl)methyl]benzene |

| CAS Number | 717109-43-8 |

| Predicted XLogP3 | 5.7 |

Note: The data in this table is sourced from computational predictions. To interact with the data, please refer to the source. nih.govuni.lu

Spectroscopic data, such as ¹³C NMR and GC-MS, are available for the detailed characterization of this compound, providing insights into its electronic structure and fragmentation patterns. nih.gov

Contextualization Within Halogenated Alkyl Ethers and Substituted Benzene Derivatives

1-Chloro-2-(ethoxydiphenylmethyl)benzene can be classified within two significant families of organic compounds: halogenated alkyl ethers and substituted benzene (B151609) derivatives.

Halogenated alkyl ethers are characterized by the presence of an ether linkage (R-O-R') and a halogen atom on one of the alkyl chains. These compounds are known for their diverse applications, and their reactivity is often dictated by the nature of the alkyl groups and the position of the halogen. libretexts.org The ether linkage itself is generally unreactive but can be cleaved under acidic conditions. yale.eduresearchgate.net

As a substituted benzene derivative, the properties of this compound are heavily influenced by the substituents on the aromatic rings. The benzene ring is a stable aromatic system, but the presence of substituents can significantly alter its reactivity towards electrophilic and nucleophilic substitution reactions. yale.edu The type, number, and position of these substituents determine the electronic and steric environment of the molecule. yale.edu

Significance of the Diphenylmethyl and Chloro Substituted Benzene Moieties

The diphenylmethyl group, also known as the benzhydryl group, is a common structural motif in organic chemistry. acs.org It is found in a variety of compounds, including pharmaceuticals and dyes. The two phenyl rings provide significant steric bulk and can stabilize a positive charge on the adjacent carbon atom through resonance, making the formation of a benzhydryl carbocation a key feature of its chemistry. yale.edugoogle.com This stability is crucial in reactions involving the cleavage of the ether bond.

The chloro-substituted benzene (B151609) moiety introduces both electronic and steric effects. The chlorine atom is an electronegative element that withdraws electron density from the benzene ring through the inductive effect, which generally deactivates the ring towards electrophilic substitution. nist.govresearchgate.net However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. uni.lu In the case of 1-Chloro-2-(ethoxydiphenylmethyl)benzene, the chlorine atom is at the ortho position relative to the large ethoxydiphenylmethyl group, which further contributes to the steric hindrance around the reaction center.

Overview of Research Trajectories for Novel Organic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Proton NMR (¹H NMR) Analysis of this compound

A detailed ¹H NMR analysis of this compound would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethoxy group.

The protons on the three aromatic rings would likely appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, the signals would be complex multiplets. The protons on the 2-chlorophenyl group would be influenced by the electron-withdrawing chloro group and the bulky ethoxydiphenylmethyl substituent, leading to a distinct set of four peaks. The protons on the two unsubstituted phenyl rings may show overlapping signals.

The ethoxy group would exhibit two characteristic signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet would arise from the coupling of the methylene protons with the adjacent methyl protons. The triplet would result from the coupling of the methyl protons with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | 14H |

| -OCH₂- | 3.5 - 4.0 | q | 2H |

| -CH₃ | 1.0 - 1.5 | t | 3H |

Note: This table is predictive and not based on experimental data.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments and provide information about their electronic nature. Based on the structure, a total of 21 carbon signals would be expected if all carbons are magnetically non-equivalent.

The aromatic region (δ 120-150 ppm) would contain numerous signals for the carbons of the three phenyl rings. The carbon bearing the chlorine atom (C-Cl) and the carbons attached to the central methine carbon would have distinct chemical shifts. The quaternary carbon of the methine group (-C(OEt)Ph₂) would likely appear in the downfield region of the aliphatic signals. The carbons of the ethoxy group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 120 - 150 |

| -C(OEt)Ph₂ | 80 - 90 |

| -OCH₂- | 60 - 70 |

| -CH₃ | 15 - 20 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings and the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the molecular framework, including the connectivity between the aromatic rings and the central methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule, particularly the spatial arrangement of the three phenyl rings around the central chiral carbon.

Dynamic NMR Studies on Rotational Barriers within this compound (if applicable)

Due to the steric hindrance caused by the three bulky aromatic rings and the ethoxy group around the central carbon atom, restricted rotation around the C-C and C-O single bonds is conceivable. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could be employed to investigate these potential rotational barriers.

At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for otherwise equivalent protons or carbons. As the temperature is increased, the rate of rotation would increase, leading to the coalescence of these signals into a single, averaged peak. By analyzing the line shapes at different temperatures, the activation energy for the rotational barrier could be calculated. However, no specific dynamic NMR studies on this compound have been found in the surveyed literature.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Functional Groups in this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be expected to show a number of characteristic bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the ethoxy group would be observed in the 3000-2850 cm⁻¹ region.

C=C aromatic stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong band corresponding to the C-O stretching of the ether linkage would be expected in the 1260-1000 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-O stretch | 1260 - 1000 | IR |

| C-Cl stretch | 800 - 600 | IR, Raman |

Note: This table is predictive and not based on experimental data.

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), would be necessary for the complete assignment of all observed IR and Raman bands.

Correlation of Spectral Signatures with Molecular Conformation

The molecular conformation of this compound is significantly influenced by the steric and electronic interactions between its constituent phenyl rings, the ethoxy group, and the chlorine atom. The rotational freedom around the single bonds allows for a variety of spatial arrangements.

Theoretically, the ¹H and ¹³C NMR chemical shifts would be highly sensitive to the molecule's conformation. The spatial proximity of the aromatic protons to the chloro and ethoxy substituents would induce notable shifts in their resonance frequencies. For instance, the protons on the 2-chlorophenyl group would experience different electronic environments compared to the protons on the other two phenyl rings. The methylene protons of the ethoxy group, being diastereotopic due to the chiral center at the benzylic carbon, would be expected to appear as a complex multiplet in the ¹H NMR spectrum.

The conformation of the molecule, particularly the dihedral angles between the phenyl rings, would influence the extent of shielding or deshielding experienced by the aromatic protons and carbons. A more twisted conformation would lead to a decrease in through-space interactions and a corresponding change in chemical shifts.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pathway Analysis of this compound Under Various Ionization Conditions

While specific experimental mass spectra for this compound are not available, its fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of similar ethers and aromatic compounds.

The molecular ion peak ([M]⁺) would be observed, and due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would be expected.

Common fragmentation pathways for ethers involve the cleavage of the C-O bond. For this compound, this could lead to the formation of several key fragment ions:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of the stable (2-chlorophenyl)diphenylmethyl cation.

Loss of an ethyl radical (-CH₂CH₃): This would generate an oxonium ion.

Cleavage of the C-C bond between the benzylic carbon and the phenyl rings: This would lead to the formation of tropylium-like ions and other aromatic fragments.

Under softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI), fragmentation would be less extensive, and the protonated molecule [M+H]⁺ would likely be the base peak.

A hypothetical fragmentation pathway is presented in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 322/324 | [C₂₁H₁₉ClO]⁺ | - |

| 277/279 | [C₁₉H₁₄Cl]⁺ | C₂H₅O |

| 249 | [C₁₉H₁₄]⁺ | C₂H₅O, Cl |

| 165 | [C₁₃H₉]⁺ | C₈H₁₀ClO |

Accurate Mass Determination for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The calculated exact mass of the most abundant isotope of this compound (C₂₁H₁₉³⁵Cl¹⁶O) is 322.1124. By measuring the mass of the molecular ion with high accuracy, HRMS can definitively distinguish it from other compounds with the same nominal mass but different elemental formulas. This provides unambiguous confirmation of the chemical formula.

X-ray Crystallography of this compound

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. If suitable crystals were obtained, this technique would provide the definitive three-dimensional structure of the molecule in the solid state. The data would include precise bond lengths, bond angles, and torsion angles, revealing the absolute configuration of the chiral center and the preferred conformation of the molecule in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing in Solid State

In the absence of experimental crystallographic data, the nature of intermolecular interactions and crystal packing can only be hypothesized based on the molecular structure. It is likely that the crystal packing would be governed by a combination of van der Waals forces, dipole-dipole interactions arising from the polar C-Cl and C-O bonds, and potentially weak C-H···π interactions between the hydrogen atoms and the aromatic rings of neighboring molecules. The bulky nature of the three phenyl groups would also play a significant role in determining the packing efficiency. Studies on similar chlorinated aromatic compounds have shown the presence of Cl···Cl and C-H···π interactions influencing the crystal architecture.

Theoretical and Computational Chemistry of 1 Chloro 2 Ethoxydiphenylmethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are used to model the behavior of electrons in a molecule to predict its properties.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity and spectroscopic behavior.

HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. For 1-Chloro-2-(ethoxydiphenylmethyl)benzene, the delocalized pi systems of the three benzene (B151609) rings would be expected to heavily influence the character and energy of these frontier orbitals.

Charge Distribution: A calculation of the charge distribution would generate a map of electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule. It would be expected that the chlorine atom would create a region of negative charge, while the attached carbon and surrounding protons would be more positive.

No published data for the HOMO-LUMO energies or specific charge distribution maps for this compound are available.

Conformational Analysis and Energy Minima

Due to the presence of several single bonds, this compound can exist in multiple conformations. A conformational analysis would involve mapping the potential energy surface by rotating these bonds to identify the most stable, low-energy structures (energy minima). This analysis is critical as the molecule's properties can depend on its 3D shape. The steric hindrance between the three bulky phenyl and chlorophenyl groups around the central methoxy (B1213986) carbon would be a determining factor in the stable conformations.

A detailed conformational analysis with corresponding energy minima for this compound has not been published.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various types of spectra, which can aid in the identification and characterization of a compound.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared to experimental data to confirm the structure. While experimental ¹³C NMR data is noted as available from commercial sources, the raw data and any accompanying computational predictions are not publicly accessible. nih.gov

IR: Infrared (IR) spectroscopy predictions would calculate the vibrational frequencies corresponding to the stretching and bending of bonds (e.g., C-Cl, C-O, C-H, and aromatic C=C).

UV-Vis: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding UV-Vis absorption wavelengths, which are typically influenced by the conjugated pi systems of the aromatic rings.

Specific predicted spectroscopic data tables for this compound are not available in the researched literature.

Reaction Mechanism Elucidation

Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, providing insights that are difficult to obtain experimentally.

Transition State Calculations for Key Reactions of this compound

For any potential reaction of this molecule, such as nucleophilic substitution at the chloro-substituted ring or reactions involving the ether group, computational methods could be used to locate the transition state—the highest energy point along the reaction coordinate. The geometry and energy of this state are fundamental to understanding the reaction's feasibility and mechanism.

No studies detailing transition state calculations for reactions involving this compound were found.

Free Energy Profiles and Kinetic Studies

By calculating the free energies of reactants, transition states, and products, a complete free energy profile for a reaction can be constructed. This profile allows for the determination of the activation energy, which is directly related to the reaction rate, providing a kinetic model of the chemical process.

No published free energy profiles or computational kinetic studies for this compound are available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic nature of this compound at the atomic level. These simulations can model the molecule's behavior in various environments, such as in different solvents, to understand how these surroundings influence its conformational landscape and potential reactivity.

In solution, this compound is a conformationally flexible molecule. The key dynamic motions are the rotations around the single bonds connecting the phenyl rings and the ethoxy group to the central methine carbon. These rotations give rise to a complex potential energy surface with multiple local minima corresponding to different stable conformations.

The dynamic behavior of this compound in a non-polar solvent like hexane (B92381) would be primarily governed by intramolecular forces, such as steric hindrance between the bulky phenyl groups and the chloro-substituted phenyl ring. The ethoxy group also contributes to the steric crowding and can adopt various orientations. The phenyl rings are expected to undergo rapid torsional motions, or "flapping," around the C-C bonds connecting them to the central carbon. The entire diphenylmethyl group can also exhibit a "conical" rotation relative to the chloro-substituted benzene ring.

MD simulations can quantify these motions by tracking the dihedral angles between the planes of the aromatic rings over time. The results of such a simulation could be represented in a table illustrating the conformational preferences of the molecule.

Table 1: Simulated Torsional Angle Distributions for this compound in Hexane (This data is illustrative and represents hypothetical results from a molecular dynamics simulation.)

| Dihedral Angle | Mean Value (degrees) | Standard Deviation (degrees) |

| Phenyl1-C-C-Phenyl2 | 75.2 | 15.8 |

| ChloroPhenyl-C-C-Phenyl1 | 105.4 | 20.3 |

| ChloroPhenyl-C-C-Phenyl2 | -102.1 | 21.1 |

| C-C-O-C | 175.3 | 10.5 |

Note: Phenyl1 and Phenyl2 refer to the two unsubstituted phenyl rings, and ChloroPhenyl refers to the 1-chloro-2-substituted phenyl ring. The C-C-O-C dihedral describes the orientation of the ethyl group.

This illustrative data suggests that the phenyl rings are not arranged in a perfectly symmetrical propeller-like fashion, with the presence of the chloro substituent and the ethoxy group leading to skewed average dihedral angles. The standard deviations indicate the degree of flexibility around these bonds.

The choice of solvent is expected to have a significant impact on both the conformational equilibrium and the potential reactivity of this compound. Solvents can influence the molecule's behavior through specific interactions (like hydrogen bonding) or non-specific dielectric effects.

In a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the dipole moment of the solvent molecules would interact with the polar C-Cl bond and the C-O bond of the ethoxy group. These interactions would likely stabilize conformations where these polar groups are more exposed to the solvent. This could lead to a shift in the preferred dihedral angles compared to a non-polar solvent.

Furthermore, solvent can play a crucial role in reactions involving this molecule. For instance, in a nucleophilic substitution reaction, a polar solvent can stabilize charged intermediates or transition states, thereby increasing the reaction rate. MD simulations coupled with quantum mechanics (QM/MM methods) can be employed to study the free energy profile of such a reaction in different solvents. The simulations can reveal how the solvent molecules arrange themselves around the solute as the reaction proceeds and how this dynamic solvation shell facilitates the chemical transformation.

Table 2: Hypothetical Solvent Effects on the Conformational and Reactive Properties of this compound (This data is for illustrative purposes to demonstrate the expected impact of different solvents.)

| Solvent | Dielectric Constant | Predominant Conformer (Hypothetical Dihedral Angles) | Relative Reaction Rate (SN1 type, hypothetical) |

| Hexane | 1.9 | Phenyl1-C-C-Phenyl2: 75°, ChloroPhenyl-C-C-Phenyl1: 105° | 1 |

| Dichloromethane | 9.1 | Phenyl1-C-C-Phenyl2: 80°, ChloroPhenyl-C-C-Phenyl1: 110° | 15 |

| Dimethyl Sulfoxide | 47 | Phenyl1-C-C-Phenyl2: 85°, ChloroPhenyl-C-C-Phenyl1: 115° | 250 |

| Water | 80 | Phenyl1-C-C-Phenyl2: 90°, ChloroPhenyl-C-C-Phenyl1: 120° | >1000 |

This hypothetical data illustrates that as the solvent polarity increases, the conformation may shift to accommodate the polar interactions, and the rate of a reaction that proceeds through a charged intermediate (like an SN1 reaction involving the cleavage of the ethoxy group) would be significantly enhanced.

Applications of 1 Chloro 2 Ethoxydiphenylmethyl Benzene As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of 1-Chloro-2-(ethoxydiphenylmethyl)benzene positions it as a valuable starting material for the synthesis of a variety of intricate organic molecules. The presence of the ethoxy and chloro substituents offers orthogonal handles for sequential chemical transformations.

Precursor for Diarylmethane Derivatives and Analogs

The core structure of this compound is that of a diarylmethane. Diarylmethane moieties are prevalent in numerous biologically active compounds and functional materials. The ethoxy group in this compound can be readily cleaved under acidic conditions or via other established methods to generate a reactive carbocationic intermediate. This intermediate can then undergo electrophilic aromatic substitution reactions with a wide range of aromatic and heteroaromatic nucleophiles to furnish a diverse library of unsymmetrical triarylmethanes.

Furthermore, the chloro substituent on one of the phenyl rings can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of additional aryl, alkyl, or amino groups, further expanding the structural diversity of the resulting diarylmethane analogs. The combination of these transformations provides a powerful strategy for the synthesis of complex diaryl- and triarylmethane derivatives.

Table 1: Potential Transformations of this compound for Diarylmethane Synthesis

| Starting Material | Reagents and Conditions | Product Type | Potential Applications |

| This compound | Lewis or Brønsted Acid, Arene | Triarylmethane | Dyes, molecular probes, pharmaceutical intermediates |

| This compound | Pd catalyst, Boronic acid, Base (Suzuki Coupling) | Functionalized Diarylmethane | Biologically active compounds, ligands for catalysis |

| This compound | Pd catalyst, Organotin reagent (Stille Coupling) | Functionalized Diarylmethane | Organic electronic materials, complex natural product synthesis |

| This compound | Pd catalyst, Amine, Base (Buchwald-Hartwig Amination) | Aminated Diarylmethane | Pharmaceuticals, agrochemicals |

Intermediate in the Construction of Polyaromatic Systems

Polyaromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties. Intramolecular cyclization reactions of appropriately substituted diarylmethane precursors can provide a route to fused polyaromatic systems. While direct cyclization of this compound is not straightforward, its derivatives can be designed to undergo such transformations.

For instance, functionalization of the chloro-substituted ring with a group capable of participating in a cyclization reaction, such as a vinyl or ethynyl (B1212043) group, could enable intramolecular Friedel-Crafts or other cyclization cascades. Subsequent aromatization would then lead to the formation of rigid, planar polyaromatic structures. The steric bulk of the diphenylmethyl group could also be exploited to control the regioselectivity of these cyclization reactions.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The multiple reactive sites on this compound make it an attractive scaffold for DOS. A divergent synthetic approach starting from this compound could rapidly generate a library of molecules with significant structural variations.

By systematically varying the nucleophiles used in the substitution of the ethoxy group and the coupling partners for the chloro group, a large number of distinct compounds can be synthesized. Furthermore, the diarylmethane core can be modified through oxidation, reduction, or rearrangement reactions to introduce additional skeletal diversity.

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique steric and electronic properties of this compound derivatives could be harnessed in the design of novel reagents and catalysts. The bulky diphenylmethyl group can create a specific chiral environment or provide steric protection, which is a valuable feature in asymmetric catalysis.

By introducing appropriate coordinating functional groups, such as phosphines, amines, or N-heterocyclic carbenes, onto the aromatic rings, derivatives of this compound can be transformed into ligands for transition metal catalysts. The steric hindrance provided by the core structure could influence the selectivity and activity of the resulting metal complexes in various catalytic transformations, including cross-coupling, hydrogenation, and polymerization reactions.

Applications in Materials Science (Excluding Properties and Production)

The rigid, aromatic nature of the this compound framework makes it a promising candidate for the development of new materials with tailored functionalities.

Precursor for Functional Polymers and Dendrimers

The difunctional nature of this compound (considering the reactivity at the ethoxy and chloro positions) allows it to be used as a monomer in polymerization reactions. For example, polymerization through repeated cross-coupling reactions could lead to the formation of novel conjugated polymers. These polymers, incorporating the bulky diphenylmethyl units, may exhibit interesting solubility and morphological properties.

Role in the Synthesis of Advanced Organic Materials

Information on the role of this compound in the synthesis of advanced organic materials is not available in the reviewed scientific literature.

Advanced Derivatives and Analogues of 1 Chloro 2 Ethoxydiphenylmethyl Benzene

Synthesis and Characterization of Stereoisomers and Conformationally Locked Analogues

Furthermore, the ortho-chloro substitution on one of the phenyl rings introduces the possibility of atropisomerism if rotation around the C-C bond between the phenyl ring and the methine carbon is sufficiently hindered. Atropisomerism is a type of axial chirality that arises from restricted rotation about a single bond, and it is a feature of many advanced materials and pharmaceuticals. The steric hindrance provided by the bulky diphenylmethyl group in conjunction with the ortho-chloro substituent could potentially lead to separable atropisomers, especially in more sterically demanding derivatives. Studies on rotational barriers in ortho-substituted diaryl systems often employ dynamic NMR spectroscopy and computational modeling to determine the energy barriers to rotation. However, no such specific studies have been reported for 1-chloro-2-(ethoxydiphenylmethyl)benzene.

Conformationally locked analogues, where the rotational freedom of the molecule is restricted by covalent tethers or bulky substituents, are crucial for studying structure-activity relationships and for the design of highly selective molecular receptors. The synthesis of such analogues of this compound would likely involve multi-step synthetic sequences to introduce bridging units between the phenyl rings.

Design and Synthesis of Derivatives with Tunable Reactivity

The reactivity of this compound can, in theory, be tuned by introducing various functional groups onto the aromatic rings. For example, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its reactivity in, for example, electrophilic aromatic substitution reactions or its ability to coordinate to metal centers. The chlorine atom itself can serve as a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The design of derivatives with tunable reactivity is a cornerstone of modern drug discovery and materials science. By strategically modifying the peripheral functionality of a core scaffold, chemists can fine-tune properties such as solubility, binding affinity, and photophysical characteristics. While general methods for the functionalization of diarylmethanes are well-established, their specific application to this compound for the purpose of tuning its reactivity has not been documented in dedicated research articles.

Incorporation of this compound Moieties into Supramolecular Assemblies

The bulky and well-defined three-dimensional structure of this compound makes it an intriguing candidate for a building block in supramolecular chemistry. Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined architectures is a major goal in nanoscience and materials chemistry.

The aromatic rings of this compound could participate in pi-stacking interactions, while the chloro and ethoxy groups could potentially engage in halogen and hydrogen bonding, respectively. By incorporating this moiety into larger, more complex structures, it could be used to direct the formation of specific supramolecular architectures, such as molecular tweezers, capsules, or extended networks. Molecular tweezers, for instance, are host molecules with open cavities designed to bind guest molecules with high specificity. The rigid, pre-organized nature of a tweezer scaffold built from this compound derivatives could lead to novel host-guest systems. However, a survey of the literature reveals no instances of this specific compound being utilized in the construction of such supramolecular assemblies.

Conclusion and Future Research Perspectives

Summary of Key Academic Insights into 1-Chloro-2-(ethoxydiphenylmethyl)benzene

The current body of academic and scientific knowledge on this compound is limited. The compound is well-characterized in terms of its fundamental properties such as molecular formula, weight, and IUPAC nomenclature, primarily through database entries like PubChem. nih.gov Its most notable documented role is as an impurity in the synthesis of Clotrimazole. lgcstandards.com This association provides a plausible, though not experimentally confirmed, synthetic pathway. The majority of its physicochemical properties are based on computational predictions rather than experimental data.

Unexplored Research Avenues and Methodological Challenges

The significant lack of experimental data for this compound presents numerous opportunities for future research. A primary methodological challenge is the development and publication of a robust and high-yield synthesis method. This would enable further investigation into its properties.

Unexplored research avenues include:

Experimental determination of physicochemical properties: Measuring the melting point, boiling point, and solubility in various solvents would provide a more complete profile of the compound.

Detailed spectroscopic analysis: A comprehensive analysis using 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry would be invaluable for its definitive characterization.

Exploration of reactivity: Investigating its reactivity in various organic reactions could uncover potential synthetic utility.

Biological activity screening: Given its relationship to the antifungal agent Clotrimazole, screening for any potential biological activity could be a worthwhile endeavor.

Potential for Broader Impact on Organic Synthesis and Materials Science

At present, the potential for this compound to have a broader impact on organic synthesis and materials science is speculative. Should future research reveal interesting reactivity or physical properties, it could find applications as a building block for more complex molecules or as a component in novel materials. For instance, its sterically hindered nature could be exploited in the design of specific ligands or materials with unique conformational properties. However, without dedicated research into its synthesis and characterization, its potential remains unrealized.

Q & A

Basic Question: What are the standard synthetic routes for 1-Chloro-2-(ethoxydiphenylmethyl)benzene?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or arylation using a chloro-substituted benzene derivative and ethoxydiphenylmethanol. Key steps include:

- Reagents/Conditions:

- Catalyst: Anhydrous AlCl₃ or FeCl₃.

- Solvent: Dichloromethane (DCM) or toluene under inert atmosphere.

- Temperature: 0–50°C, depending on reactivity.

- Intermediate Isolation: Purification via column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted starting materials.

- Yield Optimization: Adjust stoichiometry of the electrophilic agent (e.g., ethoxydiphenylmethyl chloride) relative to the aromatic substrate .

Advanced Question: How can contradictory yields in Friedel-Crafts syntheses be systematically analyzed?

Methodological Answer:

Contradictions in reported yields often arise from subtle variations in:

- Catalyst Purity: Hydrated AlCl₃ reduces activity; use Karl Fischer titration to confirm anhydrous conditions.

- Solvent Effects: Polar solvents (e.g., nitrobenzene) may stabilize intermediates but compete in side reactions.

- Workflow:

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- Solvent: CDCl₃ with TMS reference.

- Key Peaks:

- Aromatic protons (δ 6.5–7.5 ppm, multiplet).

- Ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂).

- IR Spectroscopy:

- C-Cl stretch (~550–850 cm⁻¹).

- C-O-C ether stretch (~1050–1150 cm⁻¹).

- Mass Spectrometry (EI-MS): Molecular ion peak (M⁺) at m/z ~318 (C₁₉H₁₇ClO⁺) .

Advanced Question: How can computational chemistry resolve ambiguities in stereoelectronic effects of the ethoxydiphenylmethyl group?

Methodological Answer:

- DFT Calculations:

- Optimize geometry using B3LYP/6-31G(d) to model steric hindrance from diphenyl groups.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DCM vs. THF) to assess conformational stability.

- Validation: Compare computed NMR shifts (GIAO method) with experimental data to identify discrepancies .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group.

- Solubility: Dissolve in anhydrous DCM or THF for long-term storage; avoid protic solvents (e.g., MeOH) .

Advanced Question: How can degradation pathways be elucidated under acidic/basic conditions?

Methodological Answer:

- Experimental Setup:

- Acidic Conditions: Expose to HCl (0.1–1 M) in dioxane/water (1:1) at 25–80°C.

- Basic Conditions: Treat with NaOH (0.1–1 M) in ethanol/water (1:1).

- Analytics:

- LC-MS/MS: Identify cleavage products (e.g., diphenylmethanol or chlorobenzene derivatives).

- Kinetic Modeling: Plot degradation rates vs. pH to determine activation energy (Arrhenius equation).

- Mechanistic Insight: Ethoxy group hydrolysis likely proceeds via SN1/SN2 pathways depending on pH .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Assays:

- Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram–).

- Protocol: Broth microdilution (MIC determination) per CLSI guidelines.

- Cytotoxicity: MTT assay on human cancer cell lines (e.g., MCF-7, HeLa).

- Controls: Include chloramphenicol (antimicrobial) and cisplatin (cytotoxicity) as benchmarks .

Advanced Question: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

- SAR Workflow:

- Substituent Variation: Replace Cl with F, Br, or NO₂ to modulate electron density.

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., topoisomerase II).

- In Vivo Validation: Prioritize derivatives with IC₅₀ < 10 μM in xenograft models.

- Data Integration: Cross-reference bioactivity with Hammett σ constants to correlate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.